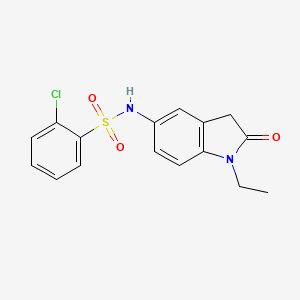

2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S/c1-2-19-14-8-7-12(9-11(14)10-16(19)20)18-23(21,22)15-6-4-3-5-13(15)17/h3-9,18H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWDGKMLYOJIMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The sulfonamide group in 2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide is known for its antibacterial properties. Research indicates that compounds in this class can inhibit bacterial growth, making them candidates for antibiotic development. The compound has also been investigated for potential anticancer activities due to its ability to interact with various biological targets.

Antiviral Activity

Indole derivatives, including this compound, have shown antiviral properties. Studies suggest that the unique structure of this compound may enhance its efficacy against viral pathogens by interfering with their replication processes.

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of specific enzymes, which may lead to therapeutic applications in treating diseases related to enzyme dysregulation. The mechanism involves mimicking the natural substrates of enzymes, thereby blocking their active sites.

Industrial Applications

In addition to its biological applications, this compound can be utilized as a building block in the synthesis of more complex molecules within industrial chemistry. Its unique structure allows it to be integrated into various chemical processes and material development.

Case Studies

Recent studies have focused on evaluating the biological activity of this compound against various pathogens and cancer cell lines:

- Antimicrobial Studies : In vitro tests have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics in specific assays .

- Anticancer Research : Preliminary findings indicate that this compound can induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .

- Enzyme Interaction : Studies have demonstrated that this compound effectively inhibits certain enzymes related to cancer progression, suggesting a dual role in both antimicrobial and anticancer therapies .

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the enzyme’s active site . The indole moiety can interact with various receptors in the body, leading to a range of biological effects .

Comparison with Similar Compounds

Key Structural Differences and Similarities

The compound’s benzenesulfonamide core is shared with several herbicides and pharmaceuticals. Critical distinctions arise from the substituent on the sulfonamide nitrogen:

Key Observations :

- Chlorsulfuron: The triazine substituent confers herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. The target compound’s indolinone group may alter target specificity or potency .

- Chlorpyrifos methyl: A phosphorothioate insecticide; structural divergence highlights sulfonamide vs. organophosphate mechanisms .

Implications of Substituent Chemistry

- Indolinone Moiety: The 1-ethyl-2-oxoindolin-5-yl group introduces rigidity and hydrogen-bonding capacity, which could enhance binding to enzymes or receptors. This contrasts with Chlorsulfuron’s triazine group, which facilitates interactions with ALS .

- Chlorine Position : The 2-chloro substitution on the benzene ring is conserved in multiple analogs (e.g., Chlorsulfuron), likely stabilizing the sulfonamide’s electron-withdrawing effects and enhancing bioactivity .

Research Findings and Data Gaps

- Biological Activity: No direct data on the target compound’s efficacy or toxicity exists in the evidence. However, sulfonamides with heterocyclic substituents (e.g., triazines, indolinones) often exhibit pesticidal or anticancer properties .

- Synthesis and Stability: The indolinone group may require specialized synthetic routes compared to triazine-based analogs. Stability under environmental conditions (e.g., hydrolysis) remains unstudied.

- Structural Analysis : Crystallographic studies using programs like SHELXL could resolve conformational differences between the target compound and Chlorsulfuron, informing structure-activity relationships.

Biological Activity

2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. Its structure includes a chloro group and an indolin-5-yl moiety, which contribute to its potential biological activities. This compound has garnered attention for its possible applications in medicinal chemistry, particularly in antibacterial and anticancer research.

The molecular formula of this compound is , with a molecular weight of 350.8 g/mol. The presence of the sulfonamide group is significant, as it plays a crucial role in various biological activities, including enzyme inhibition and antimicrobial properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antibacterial Activity

The sulfonamide group is known for its antibacterial properties. Compounds in this class often mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis and thus preventing bacterial growth. Preliminary studies suggest that this compound may inhibit certain bacterial strains, although specific data on its efficacy against particular pathogens is still limited.

2. Anticancer Activity

Studies have shown that derivatives of benzenesulfonamides can exhibit anticancer properties by inhibiting various cancer cell lines. For instance, related compounds have demonstrated significant activity against HeLa (cervical cancer) and K562 (leukemia) cells, with IC50 values indicating effective cytotoxicity . The unique structural features of this compound may enhance its selectivity and potency compared to similar compounds.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | Methyl instead of ethyl group | Antimicrobial |

| N-(4-isobutoxyphenyl)-N-(1-methylindolin)-4-sulfonamide | Different substituents on phenyl ring | Anticancer |

| N-(1-benzylindolin)-4-sulfamoylbenzene | Benzyl substituent | Urease inhibition |

The presence of the chloro group and the specific indolinone structure in this compound may enhance its selectivity and potency compared to these similar compounds.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the enzyme’s active site. This mechanism is particularly relevant in the context of antibacterial action and potential anticancer effects .

Case Studies

Recent studies have focused on evaluating the anticancer potential of related compounds. For example, a series of phenyl sulfonamides were tested against various cancer cell lines, revealing that modifications to the indole structure significantly impacted their cytotoxicity profiles. In one study, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.